molecular formula C11H6ClN3O3 B11856782 6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine CAS No. 61982-59-0

6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B11856782
CAS No.: 61982-59-0
M. Wt: 263.63 g/mol
InChI Key: YJIXIXKWFBZFLN-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under mild conditions and often yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, metal-free and eco-friendly synthetic strategies are being explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrofuran group can be reduced to an amine or hydroxylamine.

    Substitution: The chloro substituent at the 6-position can be replaced by other

Properties

CAS No.

61982-59-0

Molecular Formula

C11H6ClN3O3

Molecular Weight

263.63 g/mol

IUPAC Name

6-chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H6ClN3O3/c12-7-1-3-10-13-8(6-14(10)5-7)9-2-4-11(18-9)15(16)17/h1-6H

InChI Key

YJIXIXKWFBZFLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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